molecular formula C14H13FN2O3S B2637235 ((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide CAS No. 1513-05-9

((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide

Cat. No. B2637235
CAS RN: 1513-05-9
M. Wt: 308.33
InChI Key: YIYVUBGDHLQVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide, also known as FMF, is a fluorinated amide compound that has been used in scientific research since its synthesis in the early 2000s. It has been studied for its potential applications in biochemistry, physiology, and drug discovery.

Scientific Research Applications

((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide has been studied for its potential applications in biochemistry, physiology, and drug discovery. It has been used in studies of enzyme-substrate interactions and the inhibition of enzymes such as cytochrome P450 and epoxide hydrolase. It has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the metabolism of drugs in the body.

Mechanism of Action

The mechanism of action of ((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide is not fully understood. It has been suggested that it may act as an inhibitor of enzymes such as cytochrome P450 and epoxide hydrolase. It is also thought to act as an agonist of certain receptors in the central nervous system, which may be responsible for its effects on drug metabolism in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it has the potential to affect the metabolism of drugs in the body, as well as to inhibit certain enzymes. It has also been shown to have an effect on the central nervous system, although the exact mechanism of action is not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using ((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide in laboratory experiments include its low cost and the fact that it is easy to synthesize. However, there are some limitations to its use in laboratory experiments. These include its potential toxicity, as well as its potential to interfere with the metabolism of drugs in the body.

Future Directions

There are several potential future directions for the study of ((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide. These include further research into its mechanism of action, as well as studies into its potential applications in biochemistry, physiology, and drug discovery. Other potential areas of research include the study of its effects on the central nervous system, as well as its potential toxicity. Additionally, further studies into its potential to inhibit certain enzymes could lead to new insights into the metabolism of drugs in the body.

Synthesis Methods

((4-Fluorophenyl)amino)-N-((4-methylphenyl)sulfonyl)formamide is synthesized through the reaction of 4-fluorophenylacetonitrile with N-methyl-4-methylphenylsulfonylformamide. This reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a catalyst such as p-toluenesulfonic acid or p-toluenesulfonyl chloride. The reaction is typically conducted at a temperature of 70-80 degrees Celsius for several hours.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYVUBGDHLQVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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